![molecular formula C13H10ClN3O B2841091 2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile CAS No. 341966-77-6](/img/structure/B2841091.png)
2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile
カタログ番号 B2841091
CAS番号:
341966-77-6
分子量: 259.69
InChIキー: KFVNASNTQWFFCV-VOTSOKGWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile is a chemical compound . It is extensively used in scientific research due to its unique properties and reactivity. It finds applications in various fields, including pharmaceuticals, organic synthesis, and material science.
Synthesis Analysis
The synthesis of benzylidenemalononitrile derivatives, which are similar to the compound , has been studied . The Knoevenagel condensation of benzaldehyde and malononitrile was used, with Ti-Al-Mg hydrotalcite as the most active, selective, and reusable catalyst . A malononitrile synthesis method has also been described in a patent .Molecular Structure Analysis
The molecular formula of 2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile is C13H10ClN3O, and its molecular weight is 259.69 .Chemical Reactions Analysis
Malononitrile dimer, a precursor reactant, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . The reaction of 2-amino-1,1,3-tricyanopropene (malononitrile dimer) with isothiocyanates leads to 1-substituted 4,6-diamino-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitriles or 4,6-diamino-2-(phenylimino)-2H-thiopyran-3,5-dicarbonitrile, depending on the conditions .科学的研究の応用
Structural Analysis and Bonding
- Research has highlighted the synthesis and characterization of derivatives similar to 2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile, focusing on their crystal structures and the presence of unclassical hydrogen bonds, such as C–H⋯N and C–H⋯Cl, which contribute to their unique chemical behaviors and potential for polymer formation (Wang et al., 2011).
Reactivity with Nucleophiles
- Studies on malononitrile derivatives have reported their reactivity with various nucleophiles, leading to the formation of different functional groups and structural motifs. These reactions are pivotal in synthesizing a wide range of compounds, including amidoximes and amidrazones, indicating the versatility of malononitrile derivatives in synthetic chemistry (Arulsamy & Bohle, 2000).
Applications in Material Science
- Malononitrile derivatives have been explored for their applications in material science, particularly in the development of fluorescent materials and organic light-emitting diodes (OLEDs). These studies focus on synthesizing low molecular weight materials with efficient solid-state emission and electroluminescence properties, demonstrating the potential of malononitrile derivatives in optoelectronics and advanced material applications (Percino et al., 2019).
Photophysical Properties
- Research into the photophysical properties of malononitrile derivatives has led to insights into their intramolecular charge transfer mechanisms, thermal stability, and electrochemical properties. These properties are crucial for their application in photoluminescent materials and optoelectronic devices, highlighting the importance of understanding the fundamental chemistry of these compounds (Slodek et al., 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[(E)-3-(4-chloroanilino)-1-methoxyprop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-18-13(10(8-15)9-16)6-7-17-12-4-2-11(14)3-5-12/h2-7,17H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVNASNTQWFFCV-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C#N)C#N)C=CNC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![1-(4-Acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)prop-2-en-1-one](/img/structure/B2841008.png)
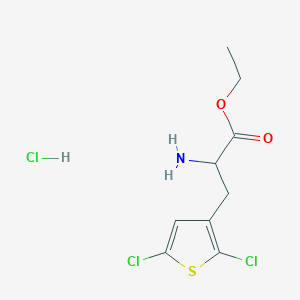
![(E)-3-(but-2-en-1-yl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2841013.png)
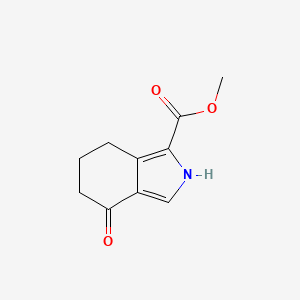
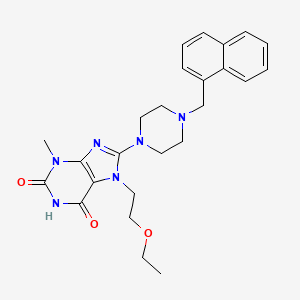
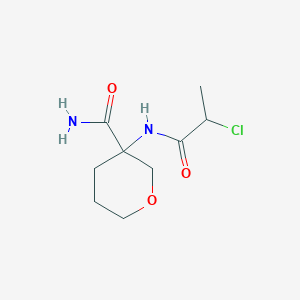
![rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate, cis](/img/structure/B2841021.png)
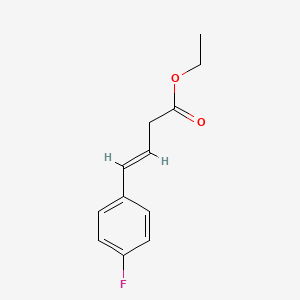
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B2841023.png)
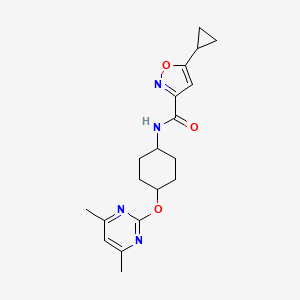
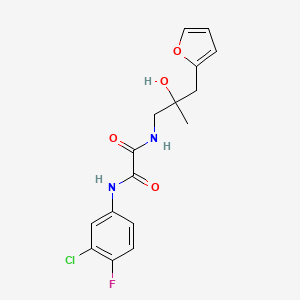
![9H-Fluoren-9-ylmethyl N-[(3S,3aR,6S,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2841028.png)
![5-Chloro-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2841030.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2841031.png)